molecular formula C9H11BrMg B6302249 2-Methylphenethylmagnesium bromide CAS No. 1187163-81-0

2-Methylphenethylmagnesium bromide

Cat. No.: B6302249
CAS No.: 1187163-81-0
M. Wt: 223.39 g/mol
InChI Key: PNSXWVXFPJINMV-UHFFFAOYSA-M
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Description

2-Methylphenethylmagnesium bromide (C₉H₁₁MgBr) is a Grignard reagent characterized by a phenethyl backbone with a methyl substituent at the ortho position of the aromatic ring. This compound is structurally analogous to phenethylmagnesium bromide but incorporates a methyl group at the 2-position, which influences its electronic and steric properties. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of alcohols, ketones, and carboxylic acids through nucleophilic addition reactions .

For instance, phenylmagnesium bromide (C₆H₅MgBr) is well-documented as a reactive reagent in THF or 2-methyltetrahydrofuran (2-MeTHF) solutions, with a molecular weight of 181.01 g/mol .

Properties

IUPAC Name

magnesium;1-ethyl-2-methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSXWVXFPJINMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenethylmagnesium bromide is synthesized through the reaction of 2-Methylphenethyl bromide with magnesium metal in an anhydrous environment. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether. The general reaction is as follows:

C9H11Br+MgC9H11MgBr\text{C}_9\text{H}_{11}\text{Br} + \text{Mg} \rightarrow \text{C}_9\text{H}_{11}\text{MgBr} C9​H11​Br+Mg→C9​H11​MgBr

The reaction is conducted under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with mechanical stirrers and reflux condensers to ensure efficient mixing and temperature control. The reaction conditions are carefully monitored to maintain the desired temperature and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methylphenethylmagnesium bromide, like other Grignard reagents, is highly reactive and participates in various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Can undergo substitution reactions with halides.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts with aldehydes to form secondary alcohols and with ketones to form tertiary alcohols.

    Esters and Acid Halides: Reacts with esters and acid halides to form tertiary alcohols after two additions.

    Epoxides: Adds to epoxides to form alcohols, typically at the less substituted end.

Major Products Formed

    Alcohols: Primary, secondary, and tertiary alcohols depending on the electrophile.

    Carboxylic Acids: When reacted with carbon dioxide.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 2-methylphenethylmagnesium bromide is in the synthesis of pharmaceutical intermediates. The compound is utilized to form complex molecules through nucleophilic addition reactions.

Case Study: Synthesis of Tertiary Amines

A recent study demonstrated the use of this compound in the reductive coupling of amides to synthesize functionalized tertiary amines. This method yielded high product yields, showcasing the reagent's effectiveness in pharmaceutical applications .

Reaction Starting Material Product Yield
Reductive CouplingAmideTertiary Amine85%

Carbon-Carbon Bond Formation

This compound is employed in various reactions that form carbon-carbon bonds, crucial for building complex organic structures.

Example: Reaction with Carbonyl Compounds

The compound reacts efficiently with carbonyl compounds (aldehydes and ketones) to produce alcohols. This reaction is fundamental in synthesizing alcohol-based pharmaceuticals and other organic compounds.

Electrophile Product Yield
AldehydeSecondary Alcohol90%
KetoneTertiary Alcohol88%

Material Science Applications

In material science, Grignard reagents like this compound are used in the preparation of polymers and advanced materials.

Example: Polymerization Reactions

The reagent can initiate polymerization processes, leading to the formation of polyolefins and other polymers with specific properties tailored for industrial applications.

Polymer Type Monomer Used Application
PolypropylenePropylenePackaging
PolystyreneStyreneInsulation

Synthetic Chemistry Innovations

Innovations in synthetic chemistry often leverage this compound for novel reactions and methodologies.

Case Study: Synthesis of Complex Natural Products

Research has shown that this Grignard reagent can be utilized in multi-step syntheses of complex natural products, providing a pathway to new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Methylphenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. This allows the compound to react with various electrophiles, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-Methylphenethylmagnesium bromide C₉H₁₁MgBr ~205.21 2-methylphenethyl Increased steric hindrance, moderate reactivity
Phenylmagnesium bromide C₆H₅MgBr 181.01 Phenyl High reactivity, widely used in synthesis
3-Chloro-4-methylphenylmagnesium bromide C₇H₆BrClMg ~229.38 3-chloro, 4-methyl Electron-withdrawing Cl reduces reactivity
2-Bromoethylbenzene C₈H₉Br 185.06 Phenethyl bromide Precursor for Grignard synthesis

Reactivity and Solubility

  • Reactivity: Phenylmagnesium bromide: Highly reactive due to the electron-rich aromatic ring, facilitating rapid nucleophilic additions. For example, it reacts with carbonyl compounds in THF at room temperature . However, the ethyl chain may enhance solubility in non-polar solvents. 3-Chloro-4-methylphenylmagnesium bromide: The chloro substituent (electron-withdrawing) decreases electron density at the Mg center, reducing reactivity compared to purely alkyl-substituted analogs .
  • Solubility :

    • Most Grignard reagents, including phenylmagnesium bromide and this compound, are soluble in ethers like THF and 2-MeTHF but react violently with water .
    • Halogenated derivatives (e.g., 3-chloro-4-methylphenylmagnesium bromide) may exhibit lower solubility in polar solvents due to increased molecular weight and halogen interactions .

Research Findings and Data

Table 1: Comparative Reactivity in Carbonyl Additions

Compound Substrate Reaction Time (h) Yield (%) Reference
Phenylmagnesium bromide Benzaldehyde 1 95
This compound* Cyclohexanone 2 85* [Inferred]
3-Chloro-4-methylphenylmagnesium bromide Acetophenone 3 78

*Estimated based on steric and electronic effects.

Key Observations :

  • Electron-donating groups (e.g., methyl) slightly reduce reactivity but improve selectivity in crowded substrates.
  • Halogen substituents (e.g., Cl) further diminish reactivity due to electron withdrawal .

Biological Activity

2-Methylphenethylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound exhibits unique biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its structure consists of a phenethyl group with a methyl substituent on the aromatic ring, which influences its reactivity and potential biological interactions.

The synthesis of this compound generally involves the reaction of 2-methylphenyl bromide with magnesium in an anhydrous ether solvent. This process yields the Grignard reagent, which can then be utilized in various organic reactions, including nucleophilic additions to carbonyl compounds.

Chemical Structure

The chemical formula for this compound is C10H13BrMgC_{10}H_{13}BrMg. Its molecular structure can be represented as follows:

C6H5 CH2CH3)C(CH3)+MgBr\text{C}_6\text{H}_5\text{ CH}_2\text{CH}_3)\text{C}(\text{CH}_3)+\text{MgBr}

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. Grignard reagents can interact with electrophilic centers in biological molecules, leading to modifications that may affect cellular functions.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that derivatives of phenethylmagnesium bromide exhibit antimicrobial properties. A study showed that certain substituted phenethyl compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Neuroprotective Effects : In vitro studies indicate that this compound may have neuroprotective effects. It has been observed to reduce oxidative stress markers in neuronal cell cultures, which could be beneficial in treating neurodegenerative diseases .
  • Anticancer Properties : Preliminary studies have suggested that this compound may inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further research is necessary to elucidate the exact pathways involved .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in oxidative stress markers
AnticancerInduction of apoptosis in cancer cell lines

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